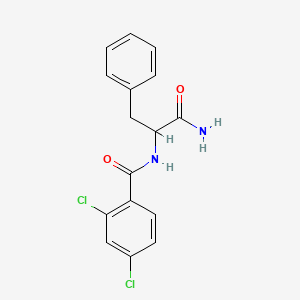
N-(2,4-dichlorobenzoyl)phenylalaninamide
説明
N-(2,4-dichlorobenzoyl)phenylalaninamide, also known as DCPA, is a synthetic compound that has been widely used in scientific research for its unique properties. DCPA is a derivative of phenylalanine, an essential amino acid, and has been shown to have various biochemical and physiological effects. In
作用機序
The mechanism of action of N-(2,4-dichlorobenzoyl)phenylalaninamide is based on its ability to interact with enzymes and proteins. This compound can bind to the active site of enzymes, inhibiting their activity. It can also mimic the structure of certain amino acids, allowing it to bind to proteins and affect their function. This compound has been shown to have a high affinity for certain proteins, making it a useful tool for studying protein-ligand interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the digestion of proteins, which can lead to a decrease in protein absorption. This compound has also been shown to affect the activity of certain proteases, which can lead to a decrease in protein breakdown. In addition, this compound has been shown to affect the binding of ligands to proteins, which can have a wide range of physiological effects.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-dichlorobenzoyl)phenylalaninamide in lab experiments is its ability to mimic the structure of certain amino acids, allowing it to interact with proteins in a specific way. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using this compound in lab experiments. This compound can be toxic to cells at high concentrations, and its effects on biological systems can be unpredictable.
将来の方向性
There are several future directions for the use of N-(2,4-dichlorobenzoyl)phenylalaninamide in scientific research. One direction is to explore its potential as a therapeutic agent for diseases such as cancer and Alzheimer's disease. This compound has been shown to have inhibitory effects on certain enzymes involved in these diseases, and further research could lead to the development of novel treatments. Another direction is to study the effects of this compound on protein folding and aggregation, which are important processes in many biological systems. Finally, this compound could be used to study the binding of ligands to proteins in more detail, which could lead to the development of new drugs and therapies.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its unique properties. Its ability to mimic the structure of certain amino acids and interact with proteins in a specific way has made it a valuable tool for studying various biological processes. While there are limitations to its use, there are also many future directions for the use of this compound in scientific research, including the development of novel therapeutics and the study of protein folding and aggregation.
科学的研究の応用
N-(2,4-dichlorobenzoyl)phenylalaninamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have inhibitory effects on enzymes such as trypsin and chymotrypsin, which are involved in the digestion of proteins. This compound has also been used as a substrate for proteases, which are enzymes that break down proteins. In addition, this compound has been used to study the binding of ligands to proteins, as it can mimic the structure of certain amino acids.
特性
IUPAC Name |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-11-6-7-12(13(18)9-11)16(22)20-14(15(19)21)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFIHGJSPPFWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4420820.png)
![1-{4-[(1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B4420825.png)
![6-(4-propoxyphenyl)-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4420839.png)


![3-(2-chlorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4420855.png)
![6-[(E)-2-(4-methylphenyl)vinyl]-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4420857.png)
![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4420861.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4420871.png)
![N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,4-diamine](/img/structure/B4420873.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B4420878.png)